![molecular formula C9H16Cl2N4O B1382897 N-[1-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamid-Dihydrochlorid CAS No. 1803570-53-7](/img/structure/B1382897.png)
N-[1-(Pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamid-Dihydrochlorid
Übersicht
Beschreibung
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring fused with a pyrazole ring, making it a versatile scaffold in medicinal chemistry and other research areas.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
- Molecular Formula : C₉H₁₄N₄O·2HCl
- Molecular Weight : 220.15 g/mol
- SMILES Notation : CC(=O)NC1=NN(C=C1)C2CCNC2
- InChIKey : BOMVJDFMYCFJGE-UHFFFAOYSA-N
The compound features a pyrazole ring fused with a pyrrolidine moiety, which is significant for its biological activity. The presence of the acetamide group enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that compounds with similar structures to N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride exhibit notable antitumor properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that pyrazole derivatives could inhibit the growth of human cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that such compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in animal models. This suggests a potential application in treating inflammatory diseases .
Potential Therapeutic Applications
The unique chemical structure of N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride positions it as a promising candidate for various therapeutic applications:
- Cancer Therapy : Due to its antitumor properties, further research could explore its effectiveness as an adjunct therapy in cancer treatment.
- Pain Management : Given its anti-inflammatory properties, the compound may be beneficial in developing new analgesics.
Case Studies
Wirkmechanismus
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of Pyrrolidine and Pyrazole Rings: The two rings are then coupled using acylation reactions, often employing reagents like acetic anhydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazole Derivatives: Compounds like 1H-pyrazole-3-carboxamide and 1H-pyrazole-4-carboxamide.
Uniqueness
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride is unique due to its dual ring structure, which provides a distinct set of chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, making it a valuable compound in various research fields.
Biologische Aktivität
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various therapeutic areas, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C9H16Cl2N4O
- Molecular Weight: 251.16 g/mol
- CAS Number: 86767537
The presence of the pyrrolidine and pyrazole moieties contributes to its biological efficacy, particularly in neuropharmacology and anti-inflammatory applications.
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride exhibits multiple mechanisms of action:
- Cholinesterase Inhibition: The compound has been studied for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor, which are critical in treating Alzheimer's disease. Research indicates that certain derivatives possess significant inhibitory activity against these enzymes, with IC50 values indicating potency in the nanomolar range .
- Antiplatelet Activity: It has been identified as a P2Y12 receptor antagonist, which suggests potential use in managing cardiovascular diseases by preventing platelet aggregation .
- Antimicrobial Properties: Preliminary studies indicate that derivatives of this compound may exhibit antibacterial and antifungal activities, particularly against Gram-positive bacteria .
Cholinesterase Inhibition
The following table summarizes the inhibitory activity of various pyrazole derivatives, including N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride:
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
---|---|---|---|
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride | TBD | TBD | |
Compound 2 | 0.20 | - | |
Compound 8 | 0.055 | - | |
Compound 9 | 0.017 | - |
Note: Specific IC50 values for N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride are yet to be determined.
Antiplatelet Activity
In studies focusing on P2Y12 antagonism, compounds similar to N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride have demonstrated significant antithrombotic effects, making them candidates for treating thromboembolic diseases .
Case Studies
Case Study 1: Cholinesterase Inhibition
A study conducted by Shaikh et al. (2020) synthesized a series of pyrazole derivatives and evaluated their anti-cholinesterase activity. Among these, certain compounds showed promising results with IC50 values lower than those of standard drugs used in Alzheimer's treatment . This highlights the potential of N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride as a lead compound for further development.
Case Study 2: Cardiovascular Applications
Research on pyrazole derivatives has indicated their effectiveness as P2Y12 antagonists, with implications for cardiovascular health. These compounds could potentially reduce the risk of thrombotic events in patients with cardiovascular disorders .
Eigenschaften
IUPAC Name |
N-(1-pyrrolidin-3-ylpyrazol-3-yl)acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-7(14)11-9-3-5-13(12-9)8-2-4-10-6-8;;/h3,5,8,10H,2,4,6H2,1H3,(H,11,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCRIIZWIPBYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C=C1)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-53-7 | |
Record name | N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.